Furin Inhibitor
Description
Properties
Molecular Formula |
C28H37N13O2 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-[5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine |
InChI |
InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41) |
InChI Key |
PKMXMBXOZUEHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for preparing peptide-based furin inhibitors is solid-phase peptide synthesis (SPPS) , particularly using the Fmoc (9-fluorenylmethoxycarbonyl) chemistry protocol. This method allows for the stepwise assembly of peptide sequences on a solid resin, enabling precise control over amino acid sequence and modifications.
Coupling Reagents and Conditions :
- Amino acid coupling is typically facilitated by reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
- Coupling times vary, with arginine residues requiring longer reaction times (up to 4 hours) compared to other amino acids (2 hours).
Table 1: Summary of SPPS Conditions for Furin Inhibitors
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Resin | Tritylchloride or 2-chlorotrityl chloride resin | Solid support for peptide chain |
| Coupling | HBTU or PyBOP + DIPEA | Arg coupling: 4h; others: 2h |
| Fmoc Deprotection | 20% Piperidine in DMF, 20 min | Room temperature |
| Cleavage | 2% TFA in DCM, 30 min | Mild acidic cleavage |
| Purification | Reverse-phase HPLC | All peptides purified |
| Post-synthesis | Coupling with undecylamine, guanidination | Enhances stability/activity |
Combined Solution and Solid-Phase Synthesis
Some furin inhibitors incorporate complex modifications that require both solid-phase and solution-phase synthesis steps:
- Initial peptide segments (P5 to P2 residues) are synthesized on resin via Fmoc SPPS.
- After cleavage from resin, side-chain protected intermediates are further coupled in solution with functional groups such as 4-amidinobenzylamine or 1-Boc-4-(aminomethyl)piperidine using PyBOP/DIPEA chemistry.
- Final deprotection yields the active this compound compounds.
Comparative Analysis of Preparation Methods
Research Findings on Preparation and Stability
- Furin peptide derivatives synthesized by SPPS showed high purity and stability, confirmed by HPLC and mass spectrometry.
- Stability tests revealed no significant degradation of furin peptide derivatives in phosphate-buffered saline or serum over 48 hours at 37°C, indicating suitability for biological applications.
- Cyclization of peptides based on SFTI-1 significantly increased resistance to proteolytic degradation compared to linear analogues and previously reported inhibitors.
- The most active cyclic inhibitor achieved a subnanomolar inhibition constant (Ki = 0.21 nM), demonstrating the effectiveness of the combinatorial and cyclization approach.
Chemical Reactions Analysis
Combinatorial Chemistry Approach to Cyclic Peptidic Furin Inhibitors
Combinatorial chemistry was employed to develop novel, potent, and stable peptide furin inhibitors . A library of 2000 peptides was screened, leading to the identification of several promising candidates .
Key findings:
-
Peptides 3 , 5 , and 6 almost completely abolished furin enzyme activity at the highest tested concentration .
-
At a low concentration (2.4 nM), peptides 3 , 5 , and 6 reduced furin activity to less than 50% of its initial activity .
-
Peptide 5 exhibited the strongest furin inhibition with a
of 0.21 nM . -
Molecular dynamics (MD) simulations showed that furin-inhibitor complexes remained stable, with no dissociation observed during the runs .
Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) and Linear Interaction Energy (LIE) Analysis
MM-GBSA and LIE calculations were performed to assess the binding free energies (
) of furin-inhibitor complexes .
| Inhibitor | MM-GBSA (kcal/mol) | LIE (kcal/mol) |
|---|---|---|
| 1 | -87.3 ± 16.6 | -73.9 ± 8.2 |
| 2 | -73.2 ± 9.4 | -70.6 ± 5.5 |
| 3 | -90.2 ± 7.3 | -83.6 ± 3.9 |
| 5 | -54.4 ± 6.9 | -53.1 ± 8.1 |
| FI | -46.7 ± 15.7 | -54.4 ± 13.3 |
The results indicated that the furin-3 complex had the most stable interactions, with the lowest free energy of binding .
Binding Mode of Guanylhydrazone Inhibitors
Structural studies have elucidated the interaction of guanylhydrazone inhibitors with furin, revealing binding patterns that stabilize the OFF-state conformation of the protease .
Key interactions:
-
Inhibitor 4 induces a side-chain flip of Ser253, enabling a hydrogen bond to the carbonyl oxygen of the catalytic Ser368 .
-
The chlorophenyl ring of inhibitor 4 inserts into a hydrophobic pocket, the putative S1' site of furin .
Second Binding Site
Inhibitors 2 and 3 exhibit a second binding site at furin’s substrate-binding cleft, involving residues of the S4 pocket . This site involves salt bridges to Glu236 and Asp264, as well as a hydrogen bond to Tyr308 .
Inhibition Mechanism of Dichlorophenylpyridine-Based Molecules
Dichlorophenylpyridine-based molecules inhibit furin through a specific binding mechanism . Structural, biophysical, and biochemical methods have been used to characterize this mechanism .
Substrate-Like Inhibitors and Furin Conformation
The binding of substrate-like inhibitors to furin induces a conformational switch from the OFF-state to the ON-state in the substrate-binding cleft .
Hydrogen Bond Analysis
Hydrogen bond analysis of furin-inhibitor complexes reveals that furin amino acid residues near the catalytic pocket act as acceptors of hydrogen bonds . Inhibitors 1 and 3 show higher occupancies of hydrogen bonds, indicating more stable complexes .
Other Furin Inhibitors
Other furin inhibitors include:
Scientific Research Applications
Furin inhibitors have a wide range of scientific research applications, including:
Antiviral therapy: Furin inhibitors have shown potential in inhibiting the activation of viral proteins, making them effective against viruses such as HIV, influenza, and SARS-CoV-2
Antibacterial therapy: Furin inhibitors can inhibit the activity of bacterial toxins, providing a new approach to treating bacterial infections.
Anticancer therapy: Furin inhibitors can prevent the activation of pro-cancer proteins, thereby inhibiting tumor growth and metastasis.
Biological research: Furin inhibitors are used as tools to study the role of furin in various biological processes, including protein maturation and cellular signaling.
Mechanism of Action
Furin inhibitors exert their effects by binding to the active site of furin, thereby preventing it from cleaving its substrate proteins. This inhibition can occur through competitive or non-competitive mechanisms. For example, permethrin, a novel furin inhibitor, binds to a novel allosteric pocket of furin through non-competitive inhibition . By inhibiting furin, these compounds can block the activation of various precursor proteins, including viral glycoproteins and pro-cancer proteins, thereby preventing their biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Peptidic Inhibitors
Cyclic Peptides (e.g., Inhibitor 5, FI)
- Potency: Inhibitor 5 (Ki = 0.21 nM) demonstrates subnanomolar inhibition, outperforming reference inhibitors like FI (Ki = 0.33 nM) and monocyclic SFTI-1 (Ki > 100 nM) .
- Selectivity : Exhibits >10-fold selectivity over matriptase-1 (MT1) and matriptase-2 (MT2) .
- Stability : Retains >80% activity in human serum after 24 hours, superior to linear peptides .
- Mechanism : Binds deeply into the catalytic pocket via N-terminal Arg residues (P4–P6), forming hydrogen bonds with Asp153, Ser368, and Tyr309 .
Polyarginines (e.g., Nona-l-arginine)
- Potency: Nona-l-arginine inhibits furin with Ki = 40 nM, but is cleaved into shorter active fragments (hexa-/hepta-l-arginine) over time .
- Limitations : Rapid proteolytic degradation limits therapeutic utility despite high initial potency .
Non-Peptidic Inhibitors
1,3-Thiazol-2-ylaminosulfonyl Derivatives
- Potency: Compound 4 (IC50 = ~10 µM) shows moderate activity but represents the first non-peptidic inhibitor of this scaffold .
- Mechanism : Binds via a salt bridge between the piperazine nitrogen and Glu236, bypassing traditional substrate-like interactions .
- Advantages : Improved metabolic stability and synthetic scalability compared to peptides .
2,5-Dideoxystreptamine Derivatives (e.g., Compound 1n)
- Potency: Ki = 10–50 nM against furin, with competitive inhibition mimicking decanoyl-Arg-Val-Lys-Arg-CH2Cl .
- Selectivity : 2- to 76-fold selectivity over PACE4 and PC7, but cross-reactivity with PC6B .
- Applications : Protects cells from anthrax toxin by blocking furin-mediated protective antigen cleavage .
BOS-318
- Potency : IC50 = 1.9 ± 1.1 nM ; Ki = 0.413 nM , making it one of the most potent furin inhibitors .
- Selectivity : 13-fold selectivity over PCSK5, 24-fold over PCSK7, and 110-fold over PCSK6 .
- Structural Insight : Co-crystallizes with furin (PDB: 7LCU), occupying the S1 pocket similarly to substrate analogues .
Cross-Category Comparison
Key Research Findings
Structural Insights: Cyclic peptides leverage the SFTI-1 scaffold for deep catalytic pocket penetration, while BOS-318 exploits a conserved water network for binding . Non-peptidic inhibitors (e.g., 1,3-thiazol derivatives) avoid proteolytic degradation by using non-canonical binding modes .
Clinical Relevance :
- Furin inhibitors like α1-PDX and MI-1851 reduce SARS-CoV-2 viral entry in combination with TMPRSS2 inhibitors .
- BOS-318’s high selectivity positions it as a lead candidate for oncology and infectious diseases .
Challenges: Peptidic inhibitors face bioavailability issues, while non-peptidic compounds struggle with achieving subnanomolar potency . Cross-reactivity with related proteases (e.g., PC6B) remains a hurdle for non-peptidic agents .
Biological Activity
Furin, a proprotein convertase located in the Golgi apparatus, is crucial for the maturation of various proteins, including those involved in viral infections and cellular signaling. Furin inhibitors have garnered significant attention for their potential therapeutic applications across several diseases, including neurodegenerative disorders, cystic fibrosis, and viral infections such as COVID-19. This article delves into the biological activity of furin inhibitors, supported by research findings, case studies, and data tables.
Furin inhibitors function by blocking the enzymatic activity of furin, preventing the cleavage of precursor proteins into their active forms. This inhibition can have various biological effects depending on the context:
- Neuroprotection : Furin inhibitors have been shown to protect neuronal cells from excitotoxicity induced by NMDA receptor activation. In a study, furin inhibitors reduced neuronal injury in cultured cortical neurons by inhibiting calpain activity, which is activated during excitotoxicity .
- Cystic Fibrosis Treatment : Selective inhibition of furin has been demonstrated to regulate epithelial sodium channel (ENaC) activity in cystic fibrosis models. The first-in-class compound BOS-318 was effective in suppressing ENaC activity and improving airway hydration and mucociliary clearance .
- Viral Inhibition : Furin plays a role in the maturation of viral glycoproteins, including those of SARS-CoV-2. Inhibitors targeting furin can impede the processing of these proteins, thus blocking viral entry and replication .
Neuroprotective Effects
A study published in Nature demonstrated that furin inhibitors could dose-dependently prevent neuronal injury induced by NMDA treatment. The research highlighted that increased calpain activity following NMDA treatment was significantly inhibited by furin inhibitors, suggesting that furin is involved in mediating neuronal injury through calpain activation .
Cystic Fibrosis Applications
In cystic fibrosis research, BOS-318 was shown to selectively inhibit furin without affecting other proteases that activate ENaC. This selectivity allowed for sustained suppression of ENaC activity and improvements in airway surface liquid height and mucociliary transport rates, indicating a promising therapeutic avenue for managing cystic fibrosis symptoms .
Antiviral Properties
Furin inhibitors have also been explored for their antiviral properties. For instance, a recent study focused on developing small molecules that inhibit furin to block the maturation of the SARS-CoV-2 envelope glycoprotein. This approach highlights the potential for targeted antiviral therapies that modulate furin activity through allosteric mechanisms rather than direct catalytic site inhibition .
Table 1: Comparison of Furin Inhibitors
| Compound | Target Activity | Selectivity | EC50 (nM) | References |
|---|---|---|---|---|
| BOS-318 | ENaC regulation | High | 1.9 | |
| 6-D-Arg | Viral glycoproteins | Moderate | N/A | |
| MI-1148 | Antiviral | Low | 8.5 | |
| Dec-RVKR-CMK | General PC inhibition | Low | 9108 |
Case Studies
- Neurodegenerative Disorders :
- Cystic Fibrosis :
- COVID-19 :
Q & A
Q. How to navigate regulatory requirements for novel Furin inhibitors in academic-led IND applications?
- Methodological Answer :
- Investigator’s Brochure : Include chemical data (CAS number, structure), stability studies, and prior human experience summaries. If unavailable, reference FDA-approved analogs .
- Ethical oversight : Obtain IRB approval for toxicity studies and disclose conflicts of interest per CONSORT guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
